molecular formula C14H18N2O2 B8694866 3,3-Dimethoxy-4,4'-biphenyldiamine

3,3-Dimethoxy-4,4'-biphenyldiamine

Cat. No.: B8694866
M. Wt: 246.30 g/mol
InChI Key: GUMTZPGHTZFTOR-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-4,4'-biphenyldiamine (CAS No. 119-90-4), also known as 3,3'-dianisidine or 3,3'-dimethoxybenzidine, is a biphenyl derivative with two methoxy (-OCH₃) groups at the 3,3' positions and two amino (-NH₂) groups at the 4,4' positions. This compound is historically significant in dye manufacturing, particularly as a precursor for azo dyes, and has applications in analytical chemistry and polymer synthesis . Its molecular structure confers unique electronic and steric properties, influencing reactivity and interactions in biological and industrial contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3,3-Dimethoxy-4,4'-biphenyldiamine in laboratory settings?

Methodological Answer:

  • Enzyme-Catalyzed Coupling: Adapt protocols from laccase-mediated oxidative coupling reactions (used for 4,4’-biphenyldiamine synthesis). Use p-substituted aniline derivatives (e.g., methoxy-substituted aniline) as substrates under aerobic conditions with laccase (pH 5–6, 25–37°C). Monitor reaction progress via HPLC .
  • Diazocoupling Reactions: Employ diazotization followed by coupling with electron-rich aromatic systems. Optimize stoichiometry and reaction time to minimize byproducts (e.g., over-coupled oligomers) .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to confirm methoxy (-OCH3_3) and amine (-NH2_2) group positions. Compare chemical shifts with computational predictions (DFT calculations) .
  • Mass Spectrometry: Apply high-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ for C14_{14}H16_{16}N2_2O2_2: 260.116).
  • HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity. Track retention times against standards .

Q. What safety protocols should be prioritized when handling this compound due to its structural similarity to known carcinogens?

Methodological Answer:

  • Containment: Use fume hoods and sealed reactors to avoid aerosol formation. Structural analogs (e.g., 3,3’-dichlorobenzidine) are classified as carcinogens; assume similar risks .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders.
  • Waste Disposal: Deactivate amines via acidic hydrolysis (HCl, pH <2) before disposal. Follow EPA guidelines for aromatic amine waste .

Advanced Research Questions

Q. How does the methoxy substitution pattern in this compound influence its electronic configuration and reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: Methoxy groups act as electron-donating substituents, increasing electron density on the biphenyl core. Use cyclic voltammetry to measure oxidation potentials (e.g., compare with non-methoxy analogs) .
  • Reactivity in Suzuki-Miyaura Coupling: Optimize Pd catalyst (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) for coupling with aryl boronic acids. Methoxy groups may sterically hinder ortho positions, favoring para-substitution .
  • Computational Modeling: Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and predict regioselectivity .

Q. What strategies can resolve discrepancies between theoretical predictions and experimental data in antioxidant activity assessments of this compound derivatives?

Methodological Answer:

  • Activity Validation: Use the ORAC-PGR assay (as in 4,4’-biphenyldiamine studies) to quantify peroxyl radical scavenging. Normalize data to Trolox equivalents and run triplicates .
  • Data Reconciliation: If experimental activity is lower than predicted, assess steric hindrance from methoxy groups via molecular docking (AutoDock Vina) with antioxidant targets like Keap1-Nrf2 .
  • Statistical Analysis: Apply multivariate regression to correlate substituent effects (Hammett σ values) with activity trends .

Q. How can computational modeling be integrated with experimental approaches to predict the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Biodegradation Prediction: Use Biowin v6.0 (EPI Suite) to estimate persistence. Compare with experimental microcosm studies (soil/water systems, OECD 301F protocol) .
  • Metabolic Pathway Mapping: Combine LC-MS/MS with in silico tools (e.g., Meteor Nexus) to identify hydroxylation or demethylation products .
  • Toxicity Profiling: Cross-reference QSAR predictions (TEST software) with Daphnia magna acute toxicity assays to validate eco-toxicological risks .

Tables for Key Data

Property Method Typical Result Reference
Antioxidant Activity (ORAC)ORAC-PGR assay1.2–1.5 Trolox equivalents
Melting PointDifferential Scanning Calorimetry165–168°C
LogP (Octanol-Water)Shake-flask method2.3 ± 0.2

Notes

  • Avoid abbreviations; use full chemical names.
  • Safety data extrapolated from structurally related compounds due to limited direct studies on the target molecule .
  • Methodological rigor emphasized to address both reproducibility and mechanistic clarity in academic research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3,3'-Dimethyl-4,4'-Biphenyldiamine (o-Tolidine)

  • Structure : Methyl (-CH₃) groups replace methoxy groups at the 3,3' positions.
  • Physical Properties: Melting point = 130.75°C (vs.
  • Applications : Used in colorimetric detection (e.g., hydrogen peroxide assays) and as a crosslinking agent.
  • Key Differences: Electron Effects: Methyl groups are electron-donating but less polar than methoxy, reducing solubility in polar solvents.

3,3'-Dichloro-4,4'-Biphenyldiamine

  • Structure: Chlorine (-Cl) substituents at 3,3' positions (CAS No. 91-94-1).
  • Physical Properties : Higher molecular weight (253.14 g/mol) and density compared to the methoxy derivative.
  • Applications: Limited industrial use due to toxicity; studied for oxidative coupling reactions.
  • Key Differences: Reactivity: Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in polymerization. Toxicity: Documented as a carcinogen and mutagen, with stringent occupational exposure limits .

3,3',5,5'-Tetramethyl-4,4'-Biphenyldiamine (TMB)

  • Structure : Four methyl groups at 3,3',5,5' positions.
  • Physical Properties : Hydrophobic; melting point ~130–137°C.
  • Applications: Widely used as a chromogenic substrate in ELISA and immunohistochemistry.
  • Key Differences :
    • Hydrophobicity : Tetramethyl substitution enhances lipid solubility, making TMB ideal for membrane-based assays.
    • Electron Effects : Methyl groups lack the resonance-donating effects of methoxy, reducing stability in acidic conditions .

4,4'-Biphenyldiamine (Unsubstituted)

  • Structure: No substituents on the biphenyl core.
  • Applications : Precursor for high-performance polymers (e.g., polyimides).
  • Key Differences: Reactivity: Unsubstituted amino groups are more nucleophilic, enabling faster polymerization. Biological Activity: Synthesized via laccase-catalyzed reactions; exhibits moderate antioxidant activity but low antifungal effects .

4,4’-Diaminooctafluorobiphenyl

  • Structure : Fluorine atoms at all ortho and meta positions (2,2',3,3',5,5',6,6'-octafluoro).
  • Physical Properties : High thermal stability (decomposition >500°C) and chemical inertness.
  • Applications : Critical in synthesizing fluorinated polyimides for aerospace and electronics.
  • Key Differences: Electronegativity: Fluorine’s strong electron-withdrawing effect stabilizes the aromatic ring, enhancing resistance to oxidation. Solubility: Fluorination increases solubility in nonpolar solvents, unlike the methoxy derivative .

3,3'-Dinitro-4,4'-Biphenyldiamine

  • Structure: Nitro (-NO₂) groups at 3,3' positions.
  • Reactivity : Nitro groups are strongly electron-withdrawing, making the compound highly reactive in electrophilic substitutions.
  • Applications : Intermediate in explosive formulations and high-energy materials.
  • Key Differences :
    • Stability : Nitro derivatives are thermally unstable compared to methoxy-substituted analogs.
    • Hazard Profile : High explosion risk and toxicity limit industrial use .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-(4-aminophenyl)-6,6-dimethoxycyclohexa-1,3-dien-1-amine

InChI

InChI=1S/C14H18N2O2/c1-17-14(18-2)9-11(5-8-13(14)16)10-3-6-12(15)7-4-10/h3-8H,9,15-16H2,1-2H3

InChI Key

GUMTZPGHTZFTOR-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(=CC=C1N)C2=CC=C(C=C2)N)OC

Origin of Product

United States

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